1'-Benzyl-6-bromospiro[3,4-dihydro-1,4-benzoxazine-2,4'-piperidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Benzyl-6-bromospiro[3,4-dihydro-1,4-benzoxazine-2,4’-piperidine] is a complex organic compound featuring a spiro structure, which is characterized by two rings sharing a single atom
Vorbereitungsmethoden
The synthesis of 1’-Benzyl-6-bromospiro[3,4-dihydro-1,4-benzoxazine-2,4’-piperidine] typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the condensation of an appropriate phenol derivative with formaldehyde and an amine.
Spirocyclization: The intermediate product undergoes a spirocyclization reaction to form the spiro compound.
Bromination: The final step involves the bromination of the spiro compound using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1’-Benzyl-6-bromospiro[3,4-dihydro-1,4-benzoxazine-2,4’-piperidine] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization Reactions: Under certain conditions, the compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydride (NaH) for deprotonation, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1’-Benzyl-6-bromospiro[3,4-dihydro-1,4-benzoxazine-2,4’-piperidine] has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 1’-Benzyl-6-bromospiro[3,4-dihydro-1,4-benzoxazine-2,4’-piperidine] involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for specific binding interactions, which can modulate the activity of the target. Pathways involved may include inhibition or activation of enzymatic activity, receptor binding, and signal transduction modulation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1’-Benzyl-6-bromospiro[3,4-dihydro-1,4-benzoxazine-2,4’-piperidine] include:
Benzyl 6-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate: Shares a similar spiro structure but with different functional groups.
1,2,4-Benzothiadiazine-1,1-dioxide: Another spiro compound with distinct pharmacological activities.
The uniqueness of 1’-Benzyl-6-bromospiro[3,4-dihydro-1,4-benzoxazine-2,4’-piperidine] lies in its specific structural features and the potential for diverse chemical modifications, making it a versatile compound in various fields of research.
Eigenschaften
Molekularformel |
C19H21BrN2O |
---|---|
Molekulargewicht |
373.3 g/mol |
IUPAC-Name |
1'-benzyl-6-bromospiro[3,4-dihydro-1,4-benzoxazine-2,4'-piperidine] |
InChI |
InChI=1S/C19H21BrN2O/c20-16-6-7-18-17(12-16)21-14-19(23-18)8-10-22(11-9-19)13-15-4-2-1-3-5-15/h1-7,12,21H,8-11,13-14H2 |
InChI-Schlüssel |
IHCXCOQKUWHIOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC12CNC3=C(O2)C=CC(=C3)Br)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.